molecular formula C16H15FN6O B2888197 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea CAS No. 897623-96-0

1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea

Cat. No.: B2888197
CAS No.: 897623-96-0
M. Wt: 326.335
InChI Key: HWSKGDOQNSQCTR-UHFFFAOYSA-N
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Description

1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea is a synthetic organic compound featuring a tetrazole ring core, a moiety widely recognized in medicinal chemistry as a bioisostere for carboxylic acids and carboxylate groups, which can enhance membrane permeability and metabolic stability. The molecular structure integrates a 4-fluorophenyl group attached to the tetrazole nitrogen and a p-tolyl (4-methylphenyl) group on the terminal urea nitrogen. This specific architecture suggests potential for significant biological activity. Compounds with tetrazole and fluorophenyl motifs are frequently investigated as inhibitors for enzymes like carbonic anhydrases , which play critical roles in physiological processes such as CO2 transport and pH regulation. Furthermore, structurally related molecules containing fluorophenyl groups linked to nitrogen-containing heterocycles have demonstrated potent anticancer activity in research settings, for instance, by inducing apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and suppression of key signaling pathways like Notch-AKT. The inclusion of the urea linkage is a common feature in drugs and bioactive molecules, often contributing to the formation of critical hydrogen bonds with biological targets. This combination of pharmacophoric elements makes this compound a compelling candidate for research in drug discovery and development, particularly in the areas of enzyme inhibition, oncology, and antimicrobial studies. This product is intended for research purposes and is not for human therapeutic or veterinary use.

Properties

IUPAC Name

1-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN6O/c1-11-2-6-13(7-3-11)19-16(24)18-10-15-20-21-22-23(15)14-8-4-12(17)5-9-14/h2-9H,10H2,1H3,(H2,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWSKGDOQNSQCTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea typically involves multiple steps, starting with the preparation of the tetrazole ring One common method is the reaction of 4-fluorobenzonitrile with sodium azide in the presence of a suitable catalyst to form the tetrazole core

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity while minimizing waste.

Chemical Reactions Analysis

Types of Reactions: 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea can undergo various chemical reactions, including:

  • Oxidation: The fluorophenyl group can be oxidized to form fluorophenol derivatives.

  • Reduction: The tetrazole ring can be reduced to form aminotetrazole derivatives.

  • Substitution: The tolyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).

Major Products Formed:

  • Oxidation: Fluorophenol derivatives.

  • Reduction: Aminotetrazole derivatives.

  • Substitution: Substituted tolyl derivatives.

Scientific Research Applications

Scientific Research Applications of 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea

This compound is a chemical compound featuring a tetrazole ring, a fluorophenyl group, and a tolyl group. Due to its unique combination of chemical properties, it is of interest in chemistry, biology, medicine, and industry.

Synthesis and Characteristics

The synthesis of this compound involves multiple steps, beginning with the preparation of the tetrazole ring, commonly achieved through the reaction of 4-fluorobenzonitrile with sodium azide using a suitable catalyst. The tetrazole derivative is then reacted with p-tolyl isocyanate to form the final urea compound. This compound has a molecular formula of C17H18FN5O and a molecular weight of approximately 313.36 g/mol. The tetrazole ring enhances the lipophilicity and bioavailability of pharmacological agents.

Applications

This compound has applications in several scientific fields:

  • Chemistry It can serve as a building block in synthesizing more complex organic molecules.
  • Biology The compound can be employed as a probe in biological studies to understand the interaction of fluorophenyl groups with biological targets.
  • Industry It can be used in developing advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea exerts its effects involves its interaction with specific molecular targets and pathways. The fluorophenyl group may interact with enzymes or receptors, while the tetrazole ring can participate in hydrogen bonding and other non-covalent interactions. The exact mechanism depends on the specific application and the biological or chemical system .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Variations and Physical Properties

Table 1: Key Structural Features and Physical Properties of Selected Urea-Tetrazole Derivatives
Compound Name Substituents on Urea Tetrazole Substituent Melting Point (°C) Yield (%)
1-((1-(4-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea (Target) p-Tolyl (4-methylphenyl) 4-Fluorophenyl Not reported Not reported
1-(2-(1H-Tetrazol-5-yl)phenyl)-3-(4-fluorophenyl)urea 4-Fluorophenyl 2-(1H-Tetrazol-5-yl)phenyl 166–170 62
1-(2-(1H-Tetrazol-5-yl)phenyl)-3-(2,4-difluorophenyl)urea 2,4-Difluorophenyl 2-(1H-Tetrazol-5-yl)phenyl 268–270 66
1-(2-(1H-Tetrazol-5-yl)phenyl)-3-(2-chlorophenyl)urea 2-Chlorophenyl 2-(1H-Tetrazol-5-yl)phenyl 253–255 90
1-Phenyl-3-[4-(1H-tetrazol-5-yl)phenyl]urea Phenyl 4-(1H-Tetrazol-5-yl)phenyl Not reported Not reported

Key Observations :

  • Substituent Effects : The target compound’s p-tolyl group introduces steric bulk compared to simpler phenyl or halogenated aryl groups in analogs. This may reduce crystallinity, as seen in lower melting points for 4-fluorophenyl derivatives (e.g., 166–170°C vs. 253–255°C for 2-chlorophenyl analogs) .
  • Yield Trends : Chlorinated derivatives exhibit higher synthetic yields (e.g., 90% for 2-chlorophenyl), possibly due to enhanced reactivity of chloro-isocyanates in urea formation .
Table 2: Reported Bioactivities of Structural Analogs
Compound Class/Structure Biological Activity Notes
Urea-tetrazole derivatives (e.g., 1-(2-(1H-Tetrazol-5-yl)phenyl)-3-aryl ureas) Hypoglycemic activity Mechanism linked to AMPK activation or insulin sensitization.
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(triazolyl)thiazole derivatives Antimicrobial activity Structural similarity suggests potential for target compound.
Pexmetinib (ARRY-614) Dual Tie-2/p38 MAPK inhibition Demonstrates urea-heterocycle synergy in kinase targeting.

Key Observations :

  • Hypoglycemic Potential: Urea-tetrazole derivatives with fluorophenyl groups (e.g., 4-fluorophenyl) show promise in glucose metabolism modulation, though the target compound’s efficacy remains unverified .

Biological Activity

1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant case studies to provide a comprehensive understanding of its pharmacological properties.

The molecular formula of this compound is C17H18FN5OC_{17}H_{18}FN_5O with a molecular weight of approximately 313.36 g/mol. The compound features a tetrazole ring, which is known for enhancing the lipophilicity and bioavailability of pharmacological agents.

PropertyValue
Molecular FormulaC17H18FN5O
Molecular Weight313.36 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Tetrazole Ring : The reaction of 4-fluorobenzyl chloride with sodium azide yields the tetrazole derivative.
  • Urea Formation : The tetrazole derivative is then reacted with p-tolyl isocyanate to form the final urea compound.

This synthetic route can be optimized for yield and purity using various catalysts and controlled conditions.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes or receptors. The tetrazole ring and the fluorophenyl group enhance binding affinity, potentially modulating enzyme activity or receptor function.

Key Mechanisms:

  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes by binding to their active sites.
  • Modulation of Receptor Function : It can interact with receptors, altering their activity and leading to various biological effects.

Biological Activity

Research indicates that compounds containing tetrazole rings exhibit a range of biological activities, including:

  • Anticancer Activity : Studies have shown that similar compounds can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer). For instance, related tetrazole derivatives demonstrated significant growth inhibition percentages in these cell lines .
  • Anti-inflammatory Properties : The presence of the tetrazole moiety has been associated with anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokines like TNF-alpha and IL-6 .

Case Studies

Several studies have investigated the biological activities of tetrazole-containing compounds:

  • Anticancer Efficacy : A study demonstrated that a structurally similar compound reduced cell viability in HepG2 cells by approximately 54% at a concentration of 100 nM, indicating potential as an anticancer agent .
  • Immunomodulatory Effects : Research involving mouse splenocytes showed that certain derivatives could rescue immune cells from apoptosis, highlighting their potential in modulating immune responses .
  • Pharmacokinetics : The ADME properties suggest enhanced absorption and distribution due to the lipophilic nature imparted by the tetrazole ring, which may improve bioavailability compared to other structures lacking this feature.

Q & A

Basic: What synthetic methodologies are recommended for preparing this urea-tetrazole hybrid compound?

The synthesis typically involves a multi-step approach:

  • Step 1: Formation of the tetrazole core via [3+2] cycloaddition between sodium azide and nitriles under acidic conditions (e.g., HCl/ZnCl₂) .
  • Step 2: Alkylation of the tetrazole nitrogen using a benzyl halide derivative (e.g., 4-fluorobenzyl chloride) in polar aprotic solvents (DMF or DMSO) at 60–80°C .
  • Step 3: Urea coupling via reaction of the alkylated tetrazole intermediate with p-tolyl isocyanate in dichloromethane, catalyzed by triethylamine .
    Key optimization parameters: Use of PEG-400 as a solvent enhances reaction efficiency, while catalysts like Bleaching Earth Clay (pH 12.5) improve yields in heterocyclic alkylation .

Basic: How does the tetrazole moiety influence the compound’s physicochemical properties?

The tetrazole ring (1H-tetrazol-5-yl) contributes to:

  • Enhanced solubility: The nitrogen-rich structure increases polarity, improving aqueous solubility compared to carbocyclic analogs .
  • Metabolic stability: The tetrazole’s resistance to oxidative degradation under physiological conditions extends half-life in enzymatic assays .
  • Acid dissociation (pKa): The tetrazole’s acidic proton (pKa ~4.9) allows pH-dependent tautomerism, which can be characterized via UV-Vis spectroscopy in buffered solutions .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound across studies?

Discrepancies in activity (e.g., enzyme inhibition vs. cytotoxicity) often arise from:

  • Structural analogs: Minor substituent changes (e.g., 4-fluorophenyl vs. 4-chlorophenyl) alter binding kinetics. Use comparative molecular field analysis (CoMFA) to map steric/electronic effects .
  • Assay conditions: Variations in buffer pH (affecting tetrazole ionization) or serum protein content (e.g., fetal bovine serum) may skew IC₅₀ values. Standardize assays using phosphate-buffered saline (pH 7.4) with 0.1% BSA .
  • Data normalization: Report activity relative to positive controls (e.g., cisplatin for cytotoxicity) to enable cross-study comparisons .

Advanced: How can computational modeling optimize this compound’s interaction with kinase targets?

  • Docking studies: Use AutoDock Vina to simulate binding to ATP pockets (e.g., EGFR kinase). The urea group forms hydrogen bonds with hinge-region residues (e.g., Met793), while the tetrazole stabilizes hydrophobic interactions .
  • MD simulations: Run 100-ns trajectories in GROMACS to assess conformational stability. Pay attention to torsional angles in the methylene linker, which may affect binding entropy .
  • QSAR models: Train models using descriptors like polar surface area (PSA) and LogP to predict bioavailability. Tetrazole derivatives with PSA >90 Ų often exhibit poor blood-brain barrier penetration .

Basic: What spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR: Identify urea NH protons (δ 8.3–9.1 ppm) and tetrazole aromatic protons (δ 7.2–7.8 ppm) in DMSO-d₆ .
  • FT-IR: Confirm urea C=O stretch at ~1640 cm⁻¹ and tetrazole C-N absorption at ~1450 cm⁻¹ .
  • HRMS: Use ESI+ mode to verify [M+H]⁺ with <2 ppm error. Expected molecular formula: C₁₆H₁₄FN₅O .

Advanced: What experimental designs mitigate toxicity risks in preclinical studies?

  • In vitro screens: Assess hepatotoxicity via HepG2 cell viability assays (72-hour exposure) and mitochondrial membrane potential (JC-1 staining) .
  • Metabolite profiling: Use LC-MS/MS to detect reactive intermediates (e.g., hydroxylated tetrazole derivatives) in microsomal incubations .
  • Selectivity indices: Calculate IC₅₀ ratios between target enzymes (e.g., COX-2) and off-targets (e.g., COX-1) to prioritize analogs with >10-fold selectivity .

Basic: How does the p-tolyl group impact crystallinity and formulation stability?

The p-tolyl moiety enhances:

  • Crystallinity: π-π stacking between aromatic rings promotes monoclinic crystal formation (validated via X-ray diffraction) .
  • Thermal stability: DSC shows a melting point >200°C, reducing degradation during lyophilization .
  • Solid-state solubility: Co-crystallization with succinic acid improves dissolution rates in simulated gastric fluid .

Advanced: What mechanistic insights explain its dual activity as a COX-2 inhibitor and apoptosis inducer?

  • COX-2 inhibition: The tetrazole-urea scaffold competitively binds to the arachidonic acid site, confirmed via fluorescence quenching assays .
  • Apoptosis induction: Activation of caspase-3/7 is dose-dependent (EC₅₀ ~5 µM) and linked to mitochondrial ROS generation, measured via DCFH-DA probes .
    Contradiction note: Antioxidant activity (reported in some studies) may arise from assay-specific ROS scavenging—validate using multiple detection methods (e.g., Amplex Red vs. DHE) .

Basic: What purification techniques ensure >95% purity for in vivo studies?

  • Flash chromatography: Use silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) for initial purification .
  • Recrystallization: Dissolve in hot ethanol and cool to −20°C to isolate needle-shaped crystals .
  • HPLC: Employ a C18 column (5 µm) with acetonitrile/water (55:45) at 1 mL/min for final polishing .

Advanced: How can isotopic labeling (e.g., ¹⁸F) aid pharmacokinetic studies?

  • Radiosynthesis: Introduce ¹⁸F via nucleophilic substitution on the 4-fluorophenyl group using K¹⁸F/Kryptofix 222 .
  • PET imaging: Track biodistribution in Sprague-Dawley rats, noting high uptake in liver and kidneys (TAC analysis) .
  • Metabolite quantification: Compare ¹⁸F signal in plasma (intact compound) vs. urine (defluorinated metabolites) using radio-TLC .

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